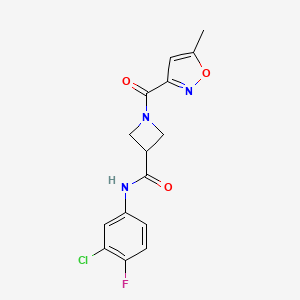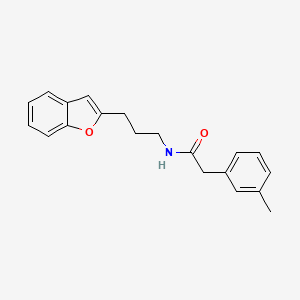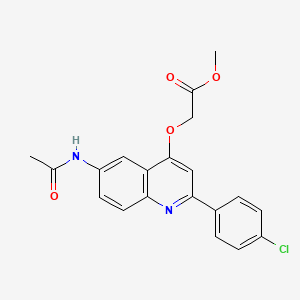amino}acetamide dihydrochloride CAS No. 2044713-07-5](/img/structure/B2911162.png)
2-{[4-(Aminomethyl)phenyl](methyl)amino}acetamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-{4-(Aminomethyl)phenylamino}acetamide dihydrochloride” is a chemical compound with the molecular formula C10H17Cl2N3O and a molecular weight of 266.17 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-{4-(Aminomethyl)phenylamino}acetamide dihydrochloride” is represented by the formula C10H17Cl2N3O . The InChI code for this compound is 1S/C10H15N3O.2ClH/c1-13(7-10(12)14)9-4-2-8(6-11)3-5-9;;/h2-5H,6-7,11H2,1H3,(H2,12,14);2*1H .作用機序
AMCA acts as a selective agonist for the sigma-1 receptor. It has been shown to modulate the activity of various ion channels and neurotransmitter receptors, including the NMDA receptor and the voltage-gated calcium channel. It has also been shown to protect against cell death in various models of neurodegenerative disease.
Biochemical and Physiological Effects:
AMCA has been shown to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine, dopamine, and serotonin in the brain. It has also been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). These effects suggest that AMCA may have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
実験室実験の利点と制限
AMCA has several advantages for use in lab experiments. It is easy to synthesize and has a high affinity for the sigma-1 receptor, making it a useful tool for studying this receptor. However, AMCA has some limitations. It has low selectivity for the sigma-1 receptor, and its effects on other receptors and ion channels may complicate its interpretation in experiments. Additionally, the potential toxicity of AMCA has not been fully evaluated.
将来の方向性
There are several potential future directions for research on AMCA. One area of interest is in the development of more selective sigma-1 receptor agonists. Another area of interest is in the investigation of the potential therapeutic applications of AMCA in the treatment of various neurological and psychiatric disorders. Further studies are needed to fully understand the biochemical and physiological effects of AMCA and its potential therapeutic applications.
合成法
The most common method for synthesizing AMCA is through the reaction of 4-aminomethylbenzoic acid with methylamine and acetic anhydride. The resulting product is then treated with hydrochloric acid to form AMCA dihydrochloride. Other methods include the reaction of 4-aminomethylbenzoic acid with dimethylamine, and the reaction of 4-aminomethylbenzoic acid with methylamine and formaldehyde.
科学的研究の応用
AMCA has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation. AMCA has been used as a tool to study the sigma-1 receptor and its role in these processes.
Safety and Hazards
The safety information available indicates that “2-{4-(Aminomethyl)phenylamino}acetamide dihydrochloride” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
2-[4-(aminomethyl)-N-methylanilino]acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c1-13(7-10(12)14)9-4-2-8(6-11)3-5-9;;/h2-5H,6-7,11H2,1H3,(H2,12,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCBZUFKXUSEDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N)C1=CC=C(C=C1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2911084.png)

![Ethyl 4-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-oxobutanoate](/img/structure/B2911086.png)

![2-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzonitrile](/img/structure/B2911088.png)
![7-methyl-6-oxo-N-(2-(pyridin-4-yl)ethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2911089.png)
![N-(2,4-dimethoxyphenyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2911090.png)

![1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2911093.png)
![2-[4-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]sulfonylphenoxy]acetamide](/img/structure/B2911095.png)



![2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate](/img/structure/B2911102.png)